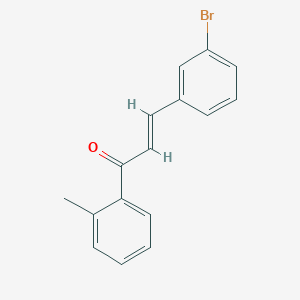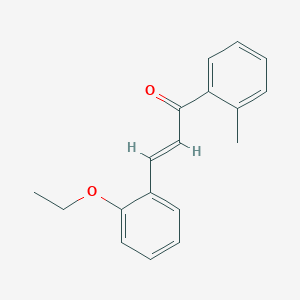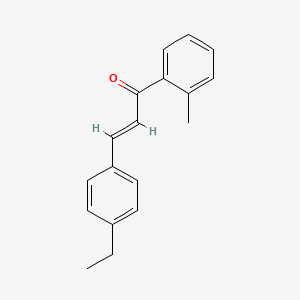
(2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one, is a compound belonging to the family of substituted propenones. It is an organic compound with a molecular formula of C14H14O and a molecular weight of 198.26 g/mol. It has a molar refractivity of 42.1 cm3·mol-1 and a vapor pressure of 0.0017 mmHg at 25°C. This compound is of great interest to scientists due to its potential applications in a variety of fields, such as drug synthesis, medicinal chemistry, and materials science.
作用機序
The mechanism of action of (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other pro-inflammatory compounds. This inhibition of COX-2 may lead to anti-inflammatory and analgesic effects, which may be beneficial in the treatment of certain conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one have not been extensively studied. However, it has been found to have potential anti-inflammatory and analgesic effects due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been found to have potential antioxidant and anti-cancer effects due to its ability to interact with certain cellular proteins and enzymes.
実験室実験の利点と制限
The main advantage of using (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one in laboratory experiments is its availability and relatively low cost. Additionally, this compound is relatively easy to synthesize, making it a desirable option for laboratory experiments. However, this compound also has some limitations, such as its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
The potential applications of (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one are numerous and varied. Future research should focus on further exploring the biochemical and physiological effects of this compound, as well as its potential use in drug synthesis and the development of novel pharmaceuticals. Additionally, further research should be conducted on the potential applications of this compound in materials science and the synthesis of catalysts. Finally, future research should explore the potential of this compound as an inhibitor of other enzymes and proteins, as well as its potential use in the treatment of other diseases and conditions.
合成法
The synthesis of (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one can be achieved through a variety of methods. One such method is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone. This method involves the use of a phosphorus ylide, such as Ph3P=CH2, and an aldehyde or ketone, such as (2E)-3-(4-ethylphenyl)-2-methylprop-2-enal. The reaction is catalyzed by a base, such as potassium hydroxide, and yields (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one as the product.
科学的研究の応用
(2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one has been studied extensively in the field of medicinal chemistry. It has been found to have potential applications in the synthesis of drugs and in the development of novel pharmaceuticals. This compound has also been studied for its potential use as a building block in the synthesis of other compounds, such as polymers and dyes. Additionally, it has been studied for its potential use in the synthesis of catalysts and for its potential applications in materials science.
特性
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-8-10-16(11-9-15)12-13-18(19)17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDMWSUGABRRFF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

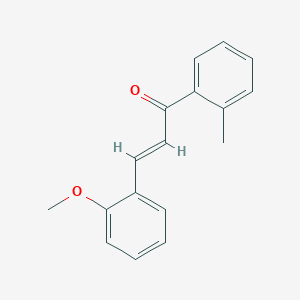
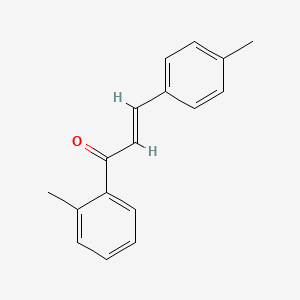
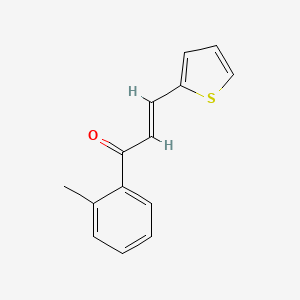
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)
![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
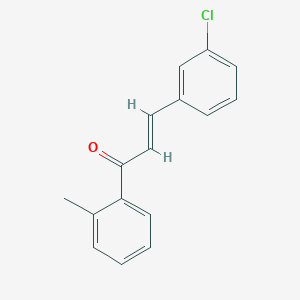
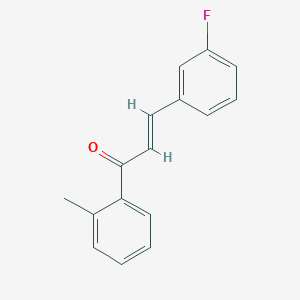
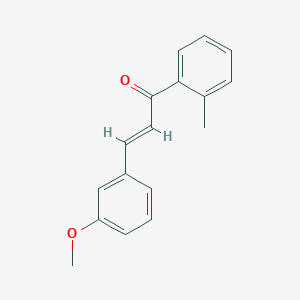
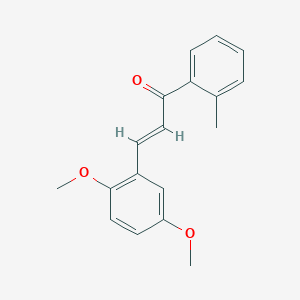
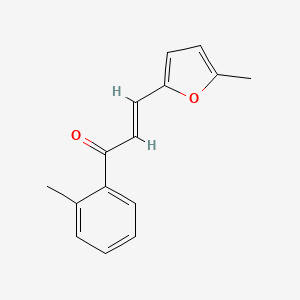
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)

